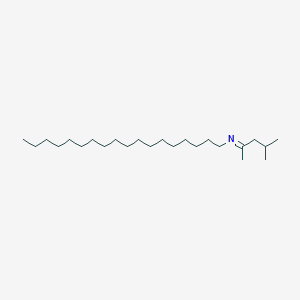
(2E)-4-Methyl-N-octadecylpentan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecanamine, N-(1,3-dimethylbutylidene)- is a chemical compound with the molecular formula C24H49N. It is an amine derivative, where the amine group is bonded to an octadecane chain and a 1,3-dimethylbutylidene group. This compound is known for its applications in various chemical processes and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octadecanamine, N-(1,3-dimethylbutylidene)- can be synthesized through the reaction of 1-octadecanamine with 1,3-dimethylbutylidene. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-Octadecanamine, N-(1,3-dimethylbutylidene)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octadecanamine, N-(1,3-dimethylbutylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of substituted amine compounds.
Wissenschaftliche Forschungsanwendungen
1-Octadecanamine, N-(1,3-dimethylbutylidene)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Octadecanamine, N-(1,3-dimethylbutylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
1-Octadecanamine: Lacks the 1,3-dimethylbutylidene group, making it less complex.
N-Octadecylamine: Similar structure but without the specific substitution pattern.
Stearylamine: Another long-chain amine with different functional groups.
Uniqueness: 1-Octadecanamine, N-(1,3-dimethylbutylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
101836-98-0 |
|---|---|
Molekularformel |
C24H49N |
Molekulargewicht |
351.7 g/mol |
IUPAC-Name |
4-methyl-N-octadecylpentan-2-imine |
InChI |
InChI=1S/C24H49N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-24(4)22-23(2)3/h23H,5-22H2,1-4H3 |
InChI-Schlüssel |
XNPKSLLIEUDGRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN=C(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059042.png)
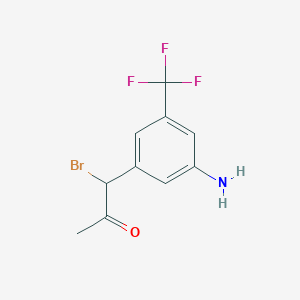
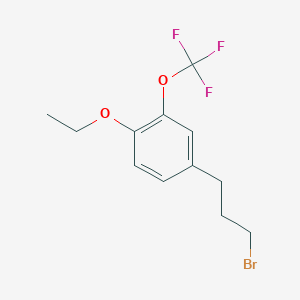
![5-Methyl-1h-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B14059061.png)

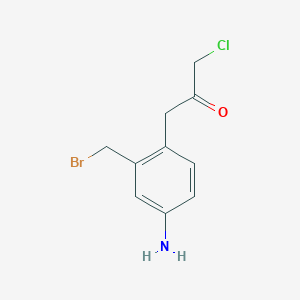
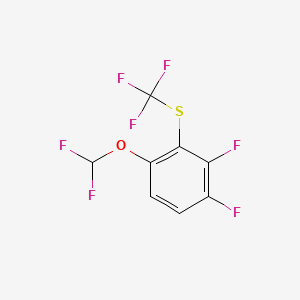


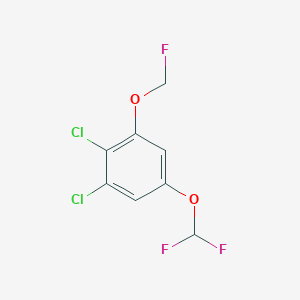

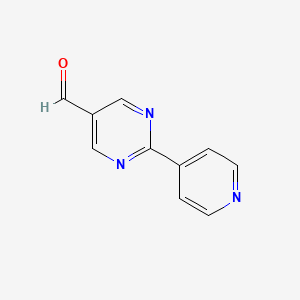
![7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B14059116.png)

